An In-Depth Technical Guide to Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate (CAS 113602-62-3)
An In-Depth Technical Guide to Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate (CAS 113602-62-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, designated by CAS number 113602-62-3, is a polysubstituted pyrrole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrrole scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This guide provides a comprehensive overview of the known properties, synthesis, and spectral characteristics of this specific N-methylated 3-hydroxypyrrole ester, serving as a critical resource for its application in research and development.
This compound's unique arrangement of a hydroxyl group at the 3-position, an N-methyl group, and a methyl ester at the 2-position makes it a versatile building block. The 3-hydroxypyrrole moiety, in particular, is a known pharmacophore found in various biologically active molecules, making this compound a valuable starting point for the synthesis of novel therapeutic agents[3].
Physicochemical Properties
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is a solid at room temperature and requires refrigerated storage conditions to ensure its stability. A compilation of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 113602-62-3 | [4] |
| Molecular Formula | C₇H₉NO₃ | [4] |
| Molecular Weight | 155.15 g/mol | [4] |
| Physical Form | Solid | [4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |
| Purity (Typical) | ≥95% | [4] |
Synthesis and Reaction Mechanisms
The logical precursor for this synthesis would be a suitably substituted amino diester. A plausible synthetic pathway is outlined below:
Figure 1: Proposed synthetic pathway for Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate.
Proposed Synthesis Protocol:
-
Michael Addition: The synthesis would likely commence with a Michael addition reaction between methyl sarcosinate (the N-methylated glycine methyl ester) and a suitable four-carbon α,β-unsaturated diester, such as dimethyl maleate or dimethyl fumarate. This reaction would form the acyclic N,N-disubstituted amino diester intermediate. The choice of base and solvent would be critical to facilitate the addition while minimizing side reactions.
-
Dieckmann Condensation: The resulting diester intermediate would then be subjected to an intramolecular Dieckmann condensation. This base-mediated cyclization would involve the deprotonation of the α-carbon to one of the ester groups, followed by nucleophilic attack on the other ester carbonyl. A strong base, such as sodium methoxide or sodium hydride, in an aprotic solvent like toluene or THF would likely be employed.
-
Work-up and Purification: Following the cyclization, an acidic work-up would be necessary to neutralize the reaction mixture and protonate the resulting enolate to yield the β-keto ester, which in this case is the desired 3-hydroxypyrrole (as the enol tautomer is favored). The crude product would then be purified using standard techniques such as column chromatography or recrystallization.
Spectroscopic Characterization
While specific, authenticated spectra for Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate are not widely published, a detailed analysis of its structure allows for the prediction of its key spectral features. For researchers synthesizing or handling this compound, the following provides an interpretive guide to its expected spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the N-methyl group, the ester methyl group, and the two protons on the pyrrole ring.
-
N-CH₃: A singlet, likely in the range of 3.5-4.0 ppm.
-
O-CH₃: A singlet, also likely in the range of 3.7-4.0 ppm.
-
Pyrrole Protons (H4 and H5): Two doublets, each integrating to one proton. The chemical shifts would be in the aromatic region, likely between 6.0 and 7.5 ppm. The coupling constant between these two protons would be characteristic of vicinal coupling in a five-membered aromatic ring. The exact chemical shifts will be influenced by the electronic effects of the hydroxyl and ester groups.
-
OH Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon skeleton.
-
C=O (Ester): A signal in the downfield region, typically between 160-175 ppm[8].
-
Pyrrole Ring Carbons: Four distinct signals are expected for the carbons of the pyrrole ring. The carbon bearing the hydroxyl group (C3) and the carbon bearing the ester group (C2) will be significantly deshielded. The other two carbons of the ring (C4 and C5) will appear at higher field strengths. A rough estimation of their chemical shifts would be in the range of 100-150 ppm[8][9].
-
N-CH₃ and O-CH₃: Two signals in the upfield region, typically between 30-60 ppm[8].
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 155, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z = 124, and the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z = 96. Other characteristic fragmentations of the pyrrole ring may also be observed[10][11][12].
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
-
C-H Stretch: Signals in the 2800-3100 cm⁻¹ region for the aliphatic and aromatic C-H bonds.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1680-1720 cm⁻¹.
-
C=C and C-N Stretches: Absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the vibrations of the pyrrole ring.
Reactivity and Potential Applications in Drug Discovery
The reactivity of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is dictated by its functional groups. The hydroxyl group can undergo O-alkylation or O-acylation, allowing for the introduction of diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The pyrrole ring itself can undergo electrophilic substitution, although the directing effects of the existing substituents would need to be considered.
The presence of the 3-hydroxypyrrole core makes this compound a valuable starting material for the synthesis of molecules with potential biological activity. Pyrrole-containing compounds have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Many pyrrole derivatives have shown potent anticancer activity by targeting various cellular pathways[2].
-
Antimicrobial Agents: The pyrrole nucleus is a key component of several natural and synthetic antimicrobial compounds[11].
-
Anti-inflammatory Drugs: Certain pyrrole derivatives have demonstrated significant anti-inflammatory properties[13].
Given the established biological relevance of the 3-hydroxypyrrole scaffold, Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate represents a promising starting point for the development of novel drug candidates in these and other therapeutic areas. Its functional handles provide ample opportunities for the generation of libraries of related compounds for biological screening.
Safety and Handling
Based on available safety data, Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate should be handled with care in a laboratory setting. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Recommended Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Use only outdoors or in a well-ventilated area.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential applications. While further experimental data would be beneficial, the information presented here serves as a solid foundation for researchers and scientists working with this intriguing molecule. Its versatile structure and the known biological importance of the 3-hydroxypyrrole scaffold make it a compound worthy of further investigation in the pursuit of novel therapeutic agents.
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Lee, J. Y., et al. (2014). Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1958-1962. [Link]
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Rusu, G., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry, 12, 1369559. [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
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Rovero, P., et al. (2015). Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol. Bioorganic & Medicinal Chemistry Letters, 25(1), 153-157. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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Abbot, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
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Afzal, O., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmaceutical and Pharmacological Sciences, 25, 24-40. [Link]
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ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]
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